Prothioconazole
Overview
Description
Prothioconazole is a broad-spectrum triazolinthione fungicide used in agricultural research to investigate its efficacy against various fungal pathogens. It belongs to the demethylation inhibitor (DMI) class of fungicides, which target the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, this compound inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51), disrupting the formation of ergosterol and ultimately leading to fungal growth inhibition[“].
Molecular Structure
Atomic Arrangement
Prothioconazole consists of a triazolinthione ring system connected to a substituted phenyl ring via a thioether linkage. The phenyl ring further bears a chiral chloropropanol substituent and a trifluoromethyl group[“].
Bonding Type
This compound contains several types of chemical bonds:
Covalent bonds: These are the predominant type of bond, linking atoms within the molecule. C-C, C-H, C-N, C-S, C-O, C-Cl, and C-F bonds are all examples of covalent bonds present in this compound.
Polar covalent bonds: Due to differences in electronegativity, bonds involving atoms like oxygen, nitrogen, sulfur, chlorine, and fluorine exhibit polarity. C-O, C-N, C-S, C-Cl, and C-F bonds are examples of polar covalent bonds.
Geometry
The geometry around individual atoms in this compound varies depending on their hybridization state[“].
Tetrahedral: Carbon atoms with four single bonds (sp3 hybridized) adopt a tetrahedral geometry.
Trigonal planar: Carbon atoms involved in double bonds within the aromatic ring (sp2 hybridized) exhibit trigonal planar geometry.
Bent: The oxygen atom in the ether linkage and the sulfur atom in the thioether linkage likely exhibit a bent geometry.
The overall three-dimensional shape of the molecule is complex due to the flexibility of the various bonds and the presence of the chiral center[“].
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by the electronegativity of the constituent atoms. Regions containing electronegative atoms like oxygen, nitrogen, sulfur, chlorine, and fluorine possess higher electron density. This uneven distribution of electron density contributes to the molecule's polarity and potentially influences its interactions with biological targets[“].
Stereochemistry
This compound contains one chiral center, the carbon atom bearing the chlorine atom in the propanol side chain. This gives rise to two enantiomers, designated as (R)-prothioconazole and (S)-prothioconazole. The biological activity of this compound is often attributed primarily to the (R)-enantiomer[“].
Resonance Structures
The triazolinthione ring and the phenyl ring in this compound allow for delocalization of electrons through resonance. Several resonance structures can be drawn, illustrating the distribution of electron density across these conjugated systems. This delocalization contributes to the stability of the molecule[“].
Mechanism of Action
Target of Action
Prothioconazole's primary target is the cytochrome P450 enzyme 14α-demethylase (CYP51), specifically the fungal form of this enzyme. CYP51 plays a vital role in the biosynthesis of ergosterol by catalyzing the demethylation of lanosterol, a precursor molecule in the ergosterol biosynthesis pathway[“].
Mode of Action
This compound inhibits CYP51 by binding to the enzyme's active site, preventing the binding and subsequent demethylation of lanosterol. This interaction is thought to involve coordination of the triazole nitrogen atom of this compound with the heme iron atom in the active site of CYP51. This binding disrupts the normal catalytic cycle of the enzyme[“].
Result of Action
Inhibition of CYP51 by this compound leads to a depletion of ergosterol and an accumulation of 14α-methyl sterols in the fungal cell membrane. This disruption in the sterol composition compromises the integrity and function of the cell membrane, affecting membrane fluidity, permeability, and the activity of membrane-bound enzymes. These effects ultimately lead to growth inhibition and fungal cell death[“].
Action Environment
The activity of this compound can be influenced by environmental factors such as temperature, humidity, and pH. These factors can affect the uptake, translocation, and metabolism of the fungicide within the target organism as well as its stability and persistence in the environment. Research explores these environmental influences to optimize application strategies and understand the fate of this compound in various environmental compartments.
Physical Properties
State
At standard temperature and pressure (25°C and 1 atm), prothioconazole is a solid[“].
Color and Appearance
This compound typically appears as a white to off-white crystalline solid. It is generally opaque in its solid form[“].
Density
The density of this compound is reported to be approximately 1.45 g/cm³ at 20°C.
Melting Point and Boiling Point
This compound has a melting point range typically reported between 70°C and 75°C.
Solubility
This compound's solubility varies depending on the solvent. It exhibits low solubility in water, typically reported in the range of milligrams per liter (mg/L). It is more soluble in organic solvents like acetone, toluene, and methanol[“].
Chemical Properties
Chemical Reaction Types
Prothioconazole primarily participates in the following types of chemical reactions:
Nucleophilic Substitution Reactions: The presence of the chlorine atoms in its structure allows this compound to undergo nucleophilic substitution, particularly in reactions where nucleophiles can attack the carbon bonded to chlorine.
Redox Reactions: this compound can participate in redox reactions due to the presence of sulfur in its thione group. This allows it to act as both an oxidizing agent and a reducing agent under certain conditions.
Hydrolysis Reactions: While this compound is relatively stable towards hydrolysis, it can slowly undergo hydrolysis under acidic or basic conditions, leading to the formation of various metabolites[“].
Reactivity
This compound exhibits moderate reactivity with various substances:
Oxygen: It is stable in the presence of oxygen but may undergo oxidation under extreme conditions or prolonged exposure to light.
Water: this compound has low solubility in water (approximately 0.005 g/L) and does not readily react with it. However, prolonged exposure to water can lead to slow hydrolysis.
Acids and Bases: this compound is stable in neutral and slightly acidic environments (pH 4.5 - 6.5). Under strongly acidic or basic conditions, hydrolysis may occur, leading to degradation products[“].
Redox Properties
This compound exhibits both oxidizing and reducing properties:
Oxidizing Agent: The thione group can participate in oxidation reactions, allowing this compound to act as a mild oxidizing agent.
Reducing Agent: Under specific conditions, this compound can also donate electrons, acting as a reducing agent. However, its primary function in biological systems is as an inhibitor of fungal cytochrome P450 enzymes[“].
Acidity and Alkalinity
This compound has a dissociation constant (pKa) of approximately 6.9, indicating that it is slightly acidic:
Acidity: The compound exhibits weak acidic behavior due to the hydroxyl group (-OH) attached to the cyclopropyl moiety. This property allows it to participate in acid-base reactions but does not significantly affect its overall behavior in neutral pH environments.
Alkalinity: In alkaline conditions (pH > 9), this compound's solubility decreases significantly, which may affect its efficacy as a fungicide.
Stability
This compound is generally stable under normal storage conditions but can decompose under specific circumstances:
Thermal Stability: It has a melting point range of 139.1 - 144.5 °C and a boiling point around 487 °C.
Decomposition Conditions: this compound is susceptible to photodegradation with a half-life of approximately 47.7 hours when exposed to light. Additionally, prolonged exposure to extreme pH levels (both acidic and basic) can lead to hydrolytic degradation[“].
Biochemical Properties
Role in Biochemical Reactions: Prothioconazole primarily functions as a fungicide by inhibiting the enzyme CYP51A1 (cytochrome P450 51A1), which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, this compound effectively compromises fungal cell integrity and function.
Interactions with Biomolecules: In addition to CYP51A1, this compound has been shown to interact with thyroid peroxidase, an enzyme involved in thyroid hormone synthesis. Inhibition of this enzyme can lead to decreased levels of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3) in humans, indicating potential endocrine-disrupting effects[“][“].
Cellular Effects
This compound has significant effects on cellular functions:
Fungal Cells: The primary effect of this compound on fungal cells is the disruption of ergosterol biosynthesis, leading to impaired cell membrane integrity and ultimately cell death. This action is particularly effective against a wide range of fungi affecting crops.
Mammalian Cells: In mammalian cells, this compound may exhibit cytotoxic effects due to its interaction with thyroid peroxidase, potentially leading to altered thyroid hormone levels. Studies have indicated that this compound can cause liver damage in animal models, evidenced by increased liver weight and elevated liver enzyme activities[“][“].
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps:
Inhibition of Ergosterol Biosynthesis: this compound inhibits CYP51A1, preventing the demethylation of lanosterol and 24-methyl dihydroergosterol at the C-14 position. This inhibition disrupts the synthesis of ergosterol, leading to compromised fungal cell membranes [“][“].
Thyroid Hormone Disruption: By inhibiting thyroid peroxidase, this compound reduces the production of iodine-derived thyroid hormones. This interaction suggests that this compound may have broader implications for endocrine function beyond its antifungal activity.
Time Effect
The effects of this compound can change over time:
Short-Term Effects: Initial exposure leads to rapid inhibition of fungal growth due to ergosterol depletion. The fungicidal action is typically observed within hours after application.
Long-Term Effects: Prolonged exposure or accumulation can result in adverse effects on non-target organisms, including potential endocrine disruption in mammals due to sustained inhibition of thyroid peroxidase 23. Additionally, the persistence of this compound and its metabolites in the environment may lead to prolonged ecological impacts.
Related Small Molecules
Fludioxonil,Funiculosine,Isodiospyrin,SR9186,AMG-208,Tetramycin,Debneyol,Tebuconazole,6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride,Haloprogin,Staurosporine,(-)-antofine,Fluazinam,Ciclopirox olamine,Sporothriolide,alpha-Terpinene
Scientific Research Applications
Investigating Fungicide Resistance Mechanisms
Prothioconazole serves as a valuable tool for studying the development and mechanisms of fungicide resistance. Research uses this compound to expose fungal populations to controlled doses, allowing scientists to track the emergence of resistance, identify genetic mutations associated with resistance, and investigate the fitness costs of resistance development. This research helps understand the evolutionary dynamics of fungicide resistance and informs strategies for managing resistance in agricultural settings.
Assessing Synergistic Effects with other Fungicides
Researchers utilize this compound in combination with other fungicides to evaluate potential synergistic interactions. These studies explore whether the combined use of this compound and other active ingredients leads to enhanced fungicidal activity compared to using each compound individually. This research aids in developing effective fungicide mixtures that can improve disease control and potentially mitigate resistance development.
Studying the Impact on Non-Target Organisms
This compound research extends to understanding its effects on non-target organisms, including beneficial fungi, insects, and aquatic life. These studies assess the potential ecological risks associated with this compound use and help develop strategies to minimize adverse impacts on ecosystems. This research involves laboratory and field studies to evaluate the toxicity and sublethal effects of this compound on various non-target species.
Developing Novel Formulations and Delivery Systems
Scientists explore new formulations and delivery systems for this compound to improve its efficacy, reduce environmental impact, and enhance user safety. This research investigates different formulation types, such as nanoparticles, microcapsules, and controlled-release formulations, to optimize the delivery of this compound to target organisms while minimizing off-target drift and persistence.
Studying the Fate and Transport in the Environment
Research investigates the environmental fate and transport of this compound to understand its behavior in soil, water, and air. These studies examine processes such as degradation, adsorption, leaching, and volatilization, which influence the persistence and distribution of this compound in the environment. This knowledge is crucial for assessing potential risks to human health and the environment.
Evaluating the Impact on Plant Physiology
Researchers explore the effects of this compound on plant physiology and growth. These studies investigate potential impacts on plant metabolism, photosynthesis, and nutrient uptake. Understanding these effects can help optimize this compound application strategies to minimize potential negative impacts on crop health and yield.
Exploring the Molecular Interactions with Target Enzymes
Research delves into the molecular interactions between this compound and its target enzyme, CYP51. This research utilizes techniques such as X-ray crystallography and molecular modeling to elucidate the binding mode of this compound to CYP51 and understand the structural features that contribute to its inhibitory activity. This knowledge can inform the design of new and improved fungicides.
Developing Biomarkers for Fungicide Exposure
Scientists investigate potential biomarkers for this compound exposure in various organisms. This research aims to identify specific physiological or biochemical changes that can be used as indicators of exposure to this compound. These biomarkers can be used in environmental monitoring programs to assess the extent of this compound exposure in non-target organisms and potentially in human populations.
Properties
IUPAC Name |
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHVNIJQQRJYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034869 | |
Record name | Prothioconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 587 °C (calc) | |
Record name | Prothioconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In n-hexane <0.1, xylene 8, n-octanol 58, isopropanol 87, acetonitrile 69, DMSO 126, dichloromethane 88, ethyl acetate, polyethylene glycol and acetone all >250 (all in g/L, 20 °C), In water, 300 mg/L at 20 °C | |
Record name | Prothioconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.36 at 20 °C | |
Record name | Prothioconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Less than 3.0X10-7 mm Hg at 20 °C | |
Record name | Prothioconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Prothioconazole is a systemic demethylation inhibitor fungicide which belongs to the triazolinthione class of fungicides. ... It acts against susceptible fungi through the inhibition of demethylation at position 14 of lanosterol or 24-methylene dihydroano-sterol, both of which are precursors of sterols in fungi; i.e., it works through disruption of ergosterol biosynthesis (Ergosterol, a precursor to Vitamin D2, is an important component of fungal cell walls). | |
Record name | Prothioconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to light beige crystalline powder | |
CAS No. |
178928-70-6 | |
Record name | Prothioconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178928-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prothioconazole [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178928706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prothioconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTHIOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B9FV58IY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prothioconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139.1-144.5 °C | |
Record name | Prothioconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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